molecular formula C8H4BrF3N2 B1456820 7-Bromo-5-(trifluoromethyl)-1H-indazole CAS No. 1100212-66-5

7-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No. B1456820
M. Wt: 265.03 g/mol
InChI Key: KRAPGTPHSWVOAC-UHFFFAOYSA-N
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Description

“7-Bromo-5-(trifluoromethyl)-1H-indazole” is a chemical compound with the molecular formula C9H5BrF3N . It is a derivative of indazole, which is a heterocyclic compound. The indazole ring system is prevalent in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of “7-Bromo-5-(trifluoromethyl)-1H-indazole” involves several stages . The first stage involves the reaction of 7-bromo-5-trifluoromethyl-1H-indole with n-butyllithium in tetrahydrofuran and hexane at -78°C for 0.25 hours. The second stage involves the addition of N,N-dimethyl-formamide in tetrahydrofuran and hexane at -78°C to 20°C for 0.5 hours. The final stage involves the addition of hydrogen chloride and water in tetrahydrofuran and hexane .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-(trifluoromethyl)-1H-indazole” consists of a bromine atom and a trifluoromethyl group attached to an indazole ring . The indazole ring is a bicyclic compound, consisting of two fused rings: a benzene ring and a pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-5-(trifluoromethyl)-1H-indazole” include a molecular weight of 264.04, a boiling point that is not specified, and a high GI absorption . It has a high lipophilicity with a consensus Log Po/w of 3.67 . It is moderately soluble with a Log S (ESOL) of -4.17 .

Scientific Research Applications

Efficient Synthesis of Indazole Derivatives

Indazole derivatives, including 7-Bromo-5-(trifluoromethyl)-1H-indazole, serve as crucial scaffolds for synthesizing various biologically active compounds. An efficient synthesis method for 7-substituted or 3,7-disubstituted 1H-indazoles has been developed, leveraging palladium cross-coupling reactions. These synthesized indazole scaffolds are pivotal in the divergent synthesis of indazoles, highlighting their significance in medicinal chemistry for creating novel therapeutic agents (Cottyn et al., 2007).

Synthesis and Biological Evaluation

7-Bromo-5-(trifluoromethyl)-1H-indazole derivatives have been synthesized and evaluated for their biological activities, including α-glucosidase inhibition and antioxidant potential. Notably, these compounds demonstrated significant to moderate inhibitory effects against α-glucosidase, suggesting potential therapeutic applications in managing diabetes and oxidative stress-related diseases (Mphahlele et al., 2020).

Structural Insights

The molecular and supramolecular structures of 7-Bromo-5-(trifluoromethyl)-1H-indazole and its derivatives have been extensively studied. These studies provide insights into the effect of fluorination on the supramolecular structure of NH-indazoles, which is crucial for understanding the interactions that govern their biological activities and stability (Teichert et al., 2007).

Development of Potent IKK2 Inhibitors

Efficient and scalable chemical approaches have been developed for the synthesis of 3,5,7-trisubstituted 1H-indazoles, identifying compounds as potent IKK2 inhibitors. This highlights the application of 7-Bromo-5-(trifluoromethyl)-1H-indazole in the development of new therapeutic agents targeting inflammatory and autoimmune diseases (Lin et al., 2008).

Antifungal and Antibacterial Agents

Novel indazole-linked triazoles, incorporating the 7-Bromo-5-(trifluoromethyl)-1H-indazole moiety, have shown significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. This discovery opens new avenues for developing indazole-based antifungal and antibacterial agents, addressing the growing concern of antimicrobial resistance (Park et al., 2007).

Future Directions

The future directions for “7-Bromo-5-(trifluoromethyl)-1H-indazole” could involve further exploration of its synthesis methods and potential applications, particularly in the field of pharmaceuticals and biologically active compounds .

properties

IUPAC Name

7-bromo-5-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4-3-13-14-7(4)6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAPGTPHSWVOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280852
Record name 7-Bromo-5-(trifluoromethyl)-1H-indazole
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Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-(trifluoromethyl)-1H-indazole

CAS RN

1100212-66-5
Record name 7-Bromo-5-(trifluoromethyl)-1H-indazole
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Record name 7-Bromo-5-(trifluoromethyl)-1H-indazole
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Record name 7-Bromo-5-(trifluoromethyl)-1H-indazole
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Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-6-methyl-4-(trifluoromethyl)aniline (1 1.3 g, 44.5 mmol) in hydrochloric acid (8 M, 40 mL, 320 mmol) at −10° C. was added a solution of sodium nitrite (3.22 g, 46.7 mmol) in water (ca. 10 mL) dropwise. After 10 min, the resulting solution was neutralized by addition of solid sodium acetate. The resulting solution was added to a solution of 2-methyl-2-propanethiol (5.01 mL, 44.5 mmol) in ethanol (100 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min. The resulting mixture was poured onto ice and the resulting mixture was extracted into diethyl ether (2×). The ethereal was washed with water, then brine, dried over magnesium sulfate, and concentrated. The resulting residue was dissolved in dimethylsulfoxide (25 mL) and transferred to a solution of potassium tert-butoxide (39.9 g, 356 mmol) in dimethylsulfoxide (250 mL) in a cool water bath (ca. 10° C.) via canula. The bath was removed and stirring continued for 30 min. The reaction mixture was poured onto ice/concentrated hydrochloric acid to give a precipitate. After 30 min, the resulting solid was collected by filtration and air dried on the filter overnight to give 10.1 g (86%) as a tan solid. 1H-NMR (CDCl3, 500 MHz) δ 8.24 (s, 1H), 8.01 (s, 1H), 7.73 (s, 1H), 2.83 (bs, 1H); 13C-NMR (CDCl3, 126 MHz) δ 140.7, 136.3, 125.8 (q, J=2.9 Hz), 124.9 (q, J=33 Hz), 123.8 (q, J=273 Hz), 123.2, 118.4 (q, J=3.8 Hz), 104.1.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.01 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
39.9 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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